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molecular formula C6H8N2O2 B8733596 n-(Cyanomethyl)-3-oxobutanamide CAS No. 39795-73-8

n-(Cyanomethyl)-3-oxobutanamide

Cat. No. B8733596
M. Wt: 140.14 g/mol
InChI Key: KAHLAAFLYJDGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092415

Procedure details

While stirring at -10° to 0° C, 92 g of freshly distilled diketene are added dropwise to a solution of 400 ml of methanol and 56 g of freshly distilled aminoacetonitrile. The mixture is allowed to warm to room temperature and stirring is continued for 2 hours at 35° C in a water bath. The solvent is distilled off by rotary evaporation and the solid residue is suspended in cold ether. Suction filtration yields the colourless, crystalline, pure acetoacetic N-cyanomethylamide with a melting point of 63°-65° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][CH2:8][C:9]#[N:10]>CO>[C:8]([CH2:9][NH:10][C:4](=[O:5])[CH2:3][C:2]([CH3:1])=[O:6])#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC#N
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at -10° to 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off by rotary evaporation
FILTRATION
Type
FILTRATION
Details
Suction filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CNC(CC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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